6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
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Overview
Description
6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a complex organic compound that features a pyrimidinone core substituted with a 4-methylpiperazin-1-yl group and a 4-methylphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multiple steps. The starting materials often include 4-methylphenylthiol, 4-methylpiperazine, and a pyrimidinone derivative. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate. The reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- (2-bromo-4-methylphenyl){6-[(4-{[3-(dimethylamino)-2-hydroxypropyl]oxy}phenyl)amino]pyrimidin-4-yl}amino)acetonitrile
Uniqueness
6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidinone core with a piperazine and phenylsulfanyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H22N4OS |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H22N4OS/c1-13-3-5-15(6-4-13)23-12-14-11-16(22)19-17(18-14)21-9-7-20(2)8-10-21/h3-6,11H,7-10,12H2,1-2H3,(H,18,19,22) |
InChI Key |
XJNWVZMGXFJFFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C |
Origin of Product |
United States |
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